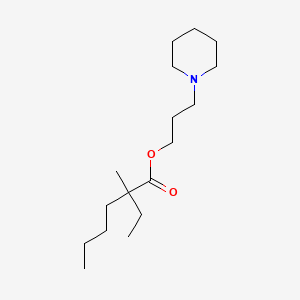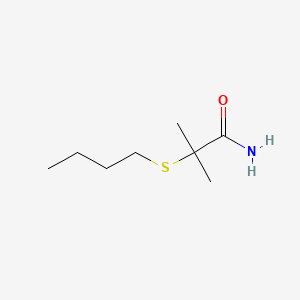![molecular formula C13H7NOS B13948944 [1]Benzofuro[3,2-g][1,3]benzothiazole CAS No. 33273-73-3](/img/structure/B13948944.png)
[1]Benzofuro[3,2-g][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzofuro[3,2-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a benzofuran and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzofuro[3,2-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent. For instance, the condensation of 2-aminothiophenol with benzaldehyde in the presence of iodine in dimethylformamide (DMF) can yield the desired benzothiazole derivative . Another method involves the use of microwave-assisted synthesis, where 2-aminothiophenol and aromatic aldehydes are reacted in an ionic liquid under microwave irradiation .
Industrial Production Methods
Industrial production of 1Benzofuro[3,2-g][1,3]benzothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1Benzofuro[3,2-g][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
Chemistry
In chemistry, 1Benzofuro[3,2-g][1,3]benzothiazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of 1Benzofuro[3,2-g][1,3]benzothiazole have shown promise as fluorescent probes for the detection of metal ions and other analytes. These compounds can be used in cell imaging and diagnostic applications . Additionally, some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities, making them potential candidates for drug development .
Industry
In the industrial sector, 1Benzofuro[3,2-g][1,3]benzothiazole derivatives are used in the production of dyes, polymers, and other materials. Their unique optical and electronic properties make them suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 1Benzofuro[3,2-g][1,3]benzothiazole and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog that lacks the fused benzofuran ring.
Benzofuran: A compound with a fused benzene and furan ring, but without the thiazole moiety.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
1Benzofuro[3,2-g][1,3]benzothiazole is unique due to its fused ring system, which combines the properties of both benzofuran and benzothiazole. This structural feature imparts distinct electronic and steric characteristics, making it a versatile scaffold for the development of new compounds with diverse applications .
Properties
CAS No. |
33273-73-3 |
|---|---|
Molecular Formula |
C13H7NOS |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[1]benzofuro[3,2-g][1,3]benzothiazole |
InChI |
InChI=1S/C13H7NOS/c1-2-4-11-8(3-1)9-5-6-10-13(12(9)15-11)16-7-14-10/h1-7H |
InChI Key |
BXLNRYWWDQFMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)N=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


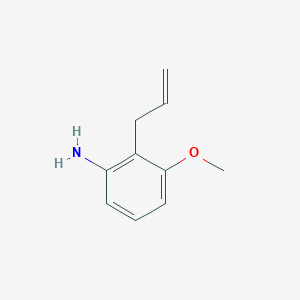
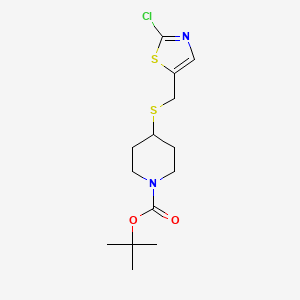

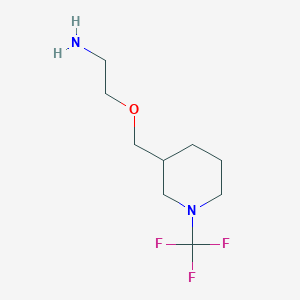
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
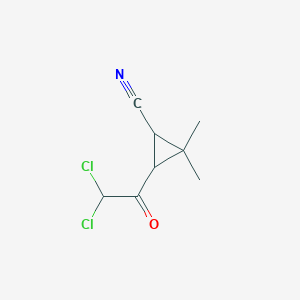
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

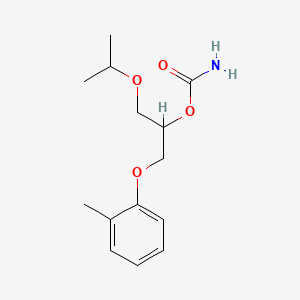

![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
